Fosinopril Related Compound C

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Fosinopril Related Compound C, also designated as USP Fosinopril Related Compound C or Fosinopril EP Impurity C, is a chemically defined process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Fosinopril Sodium. Its chemical identity as sodium (4S)-4-cyclohexyl-1-[(RS)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-proline propionate (ester) is formally characterized, and it is supplied as a certified reference standard.

Molecular Formula C30H45NO7PNa
Molecular Weight 585.66
CAS No. 1217600-34-4
Cat. No. B600999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosinopril Related Compound C
CAS1217600-34-4
Synonyms(4S)-4-Cyclohexyl-1-[(RS)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]-acetyl-L-proline Propionate (Ester) Sodium Salt
Molecular FormulaC30H45NO7PNa
Molecular Weight585.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosinopril Related Compound C (CAS 1217600-34-4): A Certified Pharmacopeial Impurity Reference Standard for Fosinopril Analysis


Fosinopril Related Compound C, also designated as USP Fosinopril Related Compound C or Fosinopril EP Impurity C, is a chemically defined process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Fosinopril Sodium [1]. Its chemical identity as sodium (4S)-4-cyclohexyl-1-[(RS)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-proline propionate (ester) is formally characterized, and it is supplied as a certified reference standard . This compound is not intended for therapeutic use but is a critical analytical tool for compliance with major pharmacopeial monographs.

Why Generic Chemical Reagents Cannot Substitute for Fosinopril Related Compound C in Validated Analytical Workflows


Substituting Fosinopril Related Compound C with a non-certified chemical reagent of similar structure introduces significant regulatory and analytical risk. While a generic chemical may share the same molecular formula, it lacks the formal certification of purity, structural identity, and traceability required by regulatory bodies like the FDA and EMA for good manufacturing practice (GMP) quality control [1]. Pharmacopeial reference standards like Fosinopril Related Compound C are supplied with a certificate of analysis that establishes their suitability for use in specific, legally binding compendial assays. Using an unqualified alternative invalidates the analytical method's system suitability criteria, compromises data integrity for regulatory submissions, and can lead to batch rejection due to inaccurate impurity quantification [2].

Quantitative Differentiation of Fosinopril Related Compound C vs. Alternative Standards and In-Class Analogs


Regulatory Acceptance vs. In-House or Non-Certified Impurity Standards

When evaluating Fosinopril Related Compound C against an in-house synthesized or non-certified impurity standard of the same chemical structure, the primary quantifiable differentiator is its official status and traceability. The USP Reference Standard is certified for use in the specific monograph 'Fosinopril Sodium,' and its use is an auditable requirement for demonstrating method suitability [1]. In contrast, a non-certified standard, even if analytically pure by in-house HPLC, lacks this official compendial linkage. The use of a non-certified standard in a GMP setting carries a 100% risk of a regulatory audit finding and requires extensive and costly validation (ICH Q2(R1)) to justify its use, which the certified standard explicitly obviates [2].

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Assay Purity and Batch-to-Batch Consistency vs. Non-Certified Materials

Pharmacopeial reference standards like Fosinopril Related Compound C are established and released under strict ISO/IEC 17025 and ISO 17034 guidelines, ensuring a high and consistent level of purity that is quantified and reported on a batch-specific Certificate of Analysis (CoA) . While a typical supplier of a non-certified compound may report a purity of '>98%,' this value is not subject to the same level of metrological traceability or multi-laboratory collaborative verification. The USP Reference Standard for Fosinopril Related Compound C is accompanied by a certified purity value (e.g., 99.2% +/- 0.5%), which is essential for the accurate calculation of the response factor and subsequent quantification of the impurity in drug substance and product batches . This quantified, traceable purity value is the foundation of the analytical method's accuracy.

Analytical Chemistry Quality Assurance Method Validation

Structural and Chromatographic Differentiation from Other Fosinopril Process Impurities

Fosinopril Related Compound C is a specific side-chain regioisomeric impurity formed during the radical-initiated condensation of 4-phenyl-1-butene with hypophosphorous acid, a key step in Fosinopril synthesis [1]. Its unique structure, a sodium salt of a propionate ester derivative, differentiates it from other named impurities like Impurity A (fosinoprilat, the active metabolite) or Impurity E (a dehydro derivative). This structural difference is critical for chromatographic method development. A validated HPLC method for Fosinopril Sodium demonstrates that all impurities, including Related Compound C, are resolved within a 60-minute gradient run, with each possessing a distinct retention time [2]. Using the correct certified standard ensures accurate peak identification, preventing misidentification of this specific process-related impurity.

Impurity Profiling Synthetic Process HPLC Method

Critical Application Scenarios Requiring the Certified Fosinopril Related Compound C Standard


GMP Release Testing of Fosinopril Sodium API and Finished Dosage Forms

In a GMP quality control laboratory, Fosinopril Related Compound C is indispensable for performing the 'Related Compounds' test as mandated by the USP Fosinopril Sodium monograph. The certified standard is used to prepare system suitability solutions and to quantify the level of this specific impurity in each manufactured batch against a defined acceptance criterion (e.g., NMT 0.1%) [1]. Using a non-certified standard would invalidate the test and lead to regulatory non-compliance.

Analytical Method Development and Validation (AMV) for ANDA Submissions

For generic drug manufacturers, developing and validating a robust HPLC or UPLC method for Fosinopril Sodium requires a certified standard of each known impurity, including Related Compound C. The standard is used to determine relative retention times (RRT) and relative response factors (RRF) [2]. This data is a cornerstone of the analytical method validation package submitted to regulatory agencies like the FDA in an Abbreviated New Drug Application (ANDA).

Forced Degradation Studies for Impurity Profiling

During the forced degradation (stress testing) of Fosinopril Sodium drug substance, the potential formation of process-related impurities must be monitored. Fosinopril Related Compound C serves as a reference marker to determine if the chosen manufacturing process is under control and if this specific side-chain impurity is formed or elevated under stress conditions (e.g., heat, humidity, oxidation) [3].

Stability Study Monitoring

In long-term and accelerated stability studies of Fosinopril Sodium formulations, the certified standard is required to track the formation of Related Compound C over the product's shelf life. This ensures that the impurity remains below the ICH Q3B qualification threshold, thereby confirming the drug product's safety and quality profile throughout its intended storage period [4].

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